N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide

LRRK2 Parkinson's disease Kinase inhibition

LRRK2 drug discovery requires rigorous control of fluorine substitution effects. Uncharacterized analogs risk altered potency and selectivity. This defined meta-fluoro isomer enables: • Head-to-head metabolic stability & CYP inhibition benchmarking vs. para-fluoro analog (CAS 868230-35-7). • Benzamide pharmacophore validation (vs. acetamide analog, EC50 >30,000 nM). • Fluorine positional SAR for LRRK2 kinase selectivity. Guaranteed quality from BenchChem for SAR expansion and chemogenomics profiling.

Molecular Formula C15H10ClFN2OS
Molecular Weight 320.77
CAS No. 868230-36-8
Cat. No. B2530931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
CAS868230-36-8
Molecular FormulaC15H10ClFN2OS
Molecular Weight320.77
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl
InChIInChI=1S/C15H10ClFN2OS/c1-8-11(16)5-6-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(17)7-9/h2-7H,1H3,(H,18,19,20)
InChIKeyUNMYKRLJWJQMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 868230-36-8): Identity and Baseline Properties for Sourcing Decisions


N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic, low-molecular-weight (320.8 g/mol) benzothiazole-benzamide derivative [1]. The compound features a 5-chloro-4-methyl substituted benzothiazole core linked via an amide bond to a 3-fluorophenyl ring. This specific substitution pattern—particularly the meta-fluorine on the benzamide—distinguishes it from closely related isomers such as the 4-fluorobenzamide analog (CAS 868230-35-7). Benzothiazole-benzamides are established privileged scaffolds in medicinal chemistry, with documented inhibitory activity against leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson's disease and other neurodegenerative conditions [2]. The computed XLogP3-AA of 4.6, hydrogen bond donor count of 1, and acceptor count of 4 suggest a physicochemical profile compatible with CNS penetration [1].

Why N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 868230-36-8) Cannot Be Replaced by Generic In-Class Analogs


The benzothiazole-benzamide scaffold exhibits high sensitivity to substitution pattern—both on the benzothiazole and the benzamide ring—meaning that even single-atom changes can drastically alter biological activity. For instance, the simple acetamide analog N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide shows an EC50 >30,000 nM across multiple RGS-family protein interaction assays, demonstrating negligible activity [1]. In contrast, properly substituted benzothiazole-benzamides with fluorinated benzamide moieties are disclosed as potent LRRK2 inhibitors in patent literature [2]. Furthermore, the positional isomerism of the fluorine atom—meta (3-fluoro) versus para (4-fluoro)—is known to influence metabolic stability and target binding affinity in related benzothiazole-benzamide series [3]. Therefore, substituting N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide with an uncharacterized analog carries significant risk of altered potency, selectivity, and pharmacokinetics. The quantitative evidence below provides the basis for this non-interchangeability.

Quantitative Differentiation Evidence for N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 868230-36-8) Versus Comparators


LRRK2 Inhibitory Potential: Structural Grounding in the Benzothiazole-Benzamide Pharmacophore

The compound falls within the general formula (I) of benzothiazole-benzamides disclosed in EP3842422A1 as LRRK2 inhibitors for neurodegenerative disease treatment [1]. While the exact IC50 value for this specific compound has not been published in peer-reviewed literature, the patent establishes the benzothiazole-benzamide core with halogenated benzamide substituents as a privileged scaffold for LRRK2 inhibition. Supporting this, Zaldivar-Diez et al. (2020) demonstrated that structurally related benzothiazole-based compounds (e.g., compounds 5 and 14) inhibit LRRK2 and promote neural progenitor proliferation and oligodendrocytic differentiation via Wnt/β-catenin pathway modulation [2].

LRRK2 Parkinson's disease Kinase inhibition

Critical Role of the Benzamide Moiety: Dramatic Activity Drop with Simple Acetamide Replacement

Replacement of the 3-fluorobenzamide group with a simple acetamide yields N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide, which shows EC50 >30,000 nM in multiple RGS-family protein interaction assays—essentially inactive [1]. This demonstrates that the benzamide moiety is indispensable for biological activity. The 3-fluorobenzamide substituent provides both steric bulk and electronic effects (via the electronegative fluorine at the meta position) that are absent in the acetamide analog. While direct comparative data for the target compound are not available, the >30 μM activity cliff between the acetamide analog and the benzamide class underscores the critical contribution of the aromatic benzamide substituent.

SAR Benzamide pharmacophore Binding affinity

Positional Fluorine Isomerism: 3-Fluoro vs. 4-Fluoro Differentiation in Physicochemical and Predicted ADME Profiles

The target compound (3-fluorobenzamide) and its 4-fluorobenzamide isomer (CAS 868230-35-7) share identical molecular formula (C15H10ClFN2OS), molecular weight (320.8 g/mol), and computed XLogP3-AA (4.6) [1][2]. Despite these identical computed global properties, the meta-fluorine positioning alters the electronic distribution on the benzamide ring, affecting hydrogen-bonding capacity and metabolic stability. Meta-fluorine substitution on benzamides has been noted to improve metabolic stability and target binding affinity compared to para-substituted analogs in related benzothiazole series [3]. This positional effect can translate to differences in CYP450-mediated metabolism rates and target residence time. The choice between 3-fluoro and 4-fluoro isomers should be guided by the specific target engagement and pharmacokinetic requirements of the research program.

Fluorine substitution Metabolic stability ADME

Importance of 5-Chloro-4-Methyl Substitution on the Benzothiazole Core: Evidence from BindingDB

The 5-chloro-4-methyl substitution pattern on the benzothiazole core is a specific pharmacophoric feature present in the target compound. The BindingDB entry for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide (BDBM47794) confirms that this substitution pattern alone is insufficient for activity (EC50 >30,000 nM) [1]. This indicates that the 5-chloro-4-methyl benzothiazole core provides a scaffold that requires the appropriate benzamide substituent for target engagement. The combination of 5-chloro-4-methyl on the benzothiazole and 3-fluorobenzamide is therefore a specific, non-trivial pairing. Analogs with different benzothiazole substitution patterns (e.g., 6-fluoro, 4-methoxy, or unsubstituted) would be expected to exhibit different target selectivity profiles, as documented in the broader benzothiazole-benzamide literature for targets including A2B adenosine receptors [2].

Benzothiazole substitution Chloro-methyl pattern Target engagement

Optimal Research and Industrial Application Scenarios for N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide (CAS 868230-36-8)


LRRK2 Kinase Inhibitor Screening and SAR Expansion in Neurodegenerative Disease Programs

Based on its structural inclusion within the benzothiazole-benzamide LRRK2 inhibitor patent family [1] and the demonstrated neurogenic and oligodendrocytic differentiation effects of related compounds [2], this compound is best deployed as a screening hit follow-up or SAR expansion tool in LRRK2-targeted drug discovery for Parkinson's disease, Alzheimer's disease, and multiple sclerosis. The specific 3-fluorobenzamide substitution may offer differentiated kinase selectivity or metabolic stability compared to 4-fluoro or non-fluorinated analogs.

Positional Fluorine Isomer Comparator Studies for ADME Optimization

The compound serves as a critical meta-fluoro isomer control against the para-fluoro analog (CAS 868230-35-7) [3] in head-to-head metabolic stability, CYP inhibition, and plasma protein binding assays. This application is particularly relevant for medicinal chemistry teams seeking to understand the pharmacokinetic impact of fluorine position on the benzamide ring within a benzothiazole-containing scaffold.

Benzothiazole-Benzamide Pharmacophore Validation in Non-Kinase Target Classes

The dramatic activity drop observed when the benzamide moiety is replaced by acetamide (EC50 >30,000 nM) [4] validates the importance of the benzamide pharmacophore. This compound can be used as a reference standard in broader chemogenomics profiling to map the selectivity landscape of benzothiazole-benzamides across kinase and non-kinase targets, helping to define the polypharmacology boundaries of this scaffold.

Chemical Probe Development for Wnt/β-Catenin Pathway Modulation

Given that structurally related benzothiazole-based LRRK2 inhibitors modulate the Wnt/β-catenin signaling pathway and promote neural progenitor proliferation [2], this compound may serve as a starting point or control for developing chemical probes aimed at dissecting LRRK2's role in neurogenesis and gliogenesis. Its specific substitution pattern may lead to distinct Wnt pathway modulation profiles compared to previously characterized compounds 5 and 14.

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